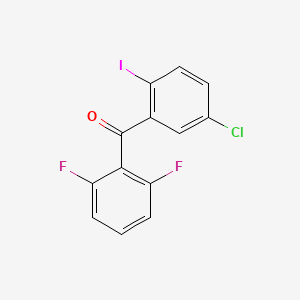

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF2IO/c14-7-4-5-11(17)8(6-7)13(18)12-9(15)2-1-3-10(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEWMRFXBCKZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)C2=C(C=CC(=C2)Cl)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676422 | |

| Record name | (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869365-97-9 | |

| Record name | (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 869365-97-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone chemical properties

An In-Depth Technical Guide to (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Introduction

This compound is a highly functionalized diaryl ketone, a class of compounds more broadly known as benzophenones. The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] This particular derivative is distinguished by its dense and strategically placed halogen substituents. The presence of chloro, fluoro, and iodo groups on the phenyl rings imparts unique electronic properties and provides multiple reactive centers for synthetic elaboration.

Specifically, the aryl iodide moiety serves as a crucial handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems that are common motifs in pharmacologically active compounds.[5][6] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, designed for researchers and scientists engaged in synthetic chemistry and drug development.

Compound Identification and Physicochemical Properties

The fundamental properties of this compound are summarized below, providing key identifiers and physical data essential for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 869365-97-9 | [7][8] |

| IUPAC Name | This compound | [7] |

| Molecular Formula | C₁₃H₆ClF₂IO | [7][8][9] |

| Molecular Weight | 378.54 g/mol | [7][8][9] |

| Exact Mass | 377.91200 g/mol | [8] |

| Boiling Point | 433°C (Predicted) | [5] |

| Purity | ≥98% (Typical commercial grade) | [7] |

| InChI Key | MVEWMRFXBCKZMY-UHFFFAOYSA-N | [7] |

| Canonical SMILES | O=C(C1=CC(Cl)=CC=C1I)C1=C(F)C=CC=C1F | [7] |

Synthesis and Mechanistic Insights

The synthesis of unsymmetrical diaryl ketones like this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an acyl halide with an aromatic ring in the presence of a strong Lewis acid catalyst.

A plausible and efficient synthetic route starts from 5-chloro-2-iodobenzoic acid. This starting material is first converted to its more reactive acid chloride derivative, which then acylates 1,3-difluorobenzene to yield the final product. A similar, well-documented procedure is used for the synthesis of related halogenated benzophenones.[10]

Proposed Synthetic Protocol

Step 1: Formation of 5-Chloro-2-iodobenzoyl chloride

-

To a solution of 5-chloro-2-iodobenzoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.1 equiv.) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress can be monitored by the cessation of gas evolution (HCl and CO).

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-chloro-2-iodobenzoyl chloride, which is typically used in the next step without further purification.

Causality: Oxalyl chloride is a preferred reagent for converting carboxylic acids to acid chlorides because the byproducts (HCl, CO, CO₂) are gaseous, which drives the reaction to completion and simplifies workup.[10] DMF acts as a catalyst by forming a Vilsmeier intermediate, which is the active acylating agent.

Step 2: Friedel-Crafts Acylation

-

Dissolve 1,3-difluorobenzene (1.1 equiv.) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add anhydrous aluminum chloride (AlCl₃, 1.2 equiv.) portion-wise, maintaining the temperature below 5 °C.

-

Add a solution of the crude 5-chloro-2-iodobenzoyl chloride (1.0 equiv.) in anhydrous DCM dropwise to the cooled mixture.

-

Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with 1M HCl, water, 1M NaOH, and finally with brine. Dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Causality: Aluminum chloride is a powerful Lewis acid that coordinates to the carbonyl oxygen of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the electron-rich aromatic ring of 1,3-difluorobenzene. The ortho, para-directing effect of the fluorine atoms is overcome by the steric hindrance at the 2-position, leading to acylation at the 4-position relative to one of the fluorine atoms.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound via Friedel-Crafts acylation.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its aryl-iodide bond, which is highly susceptible to a range of transformative chemical reactions, most notably palladium-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The carbon-iodine bond is the most reactive of the aryl halides in oxidative addition to a low-valent palladium center, making this compound an excellent substrate for C-C bond formation. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is a cornerstone of modern organic synthesis for creating biaryl structures.[6][11][12]

General Protocol for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%), and a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

-

Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, extract the aqueous phase, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the biaryl product.

Causality: The reaction proceeds via a well-established catalytic cycle.[12] The Pd(0) catalyst undergoes oxidative addition into the weak C-I bond. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. This reaction's tolerance for a wide variety of functional groups makes it exceptionally powerful in complex molecule synthesis.[11][13]

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile building block for constructing high-value, biologically active molecules.

-

Kinase Inhibitor Synthesis : This compound is explicitly noted as a precursor in the development of kinase inhibitors for cancer therapy.[5] The biaryl structures readily formed via Suzuki coupling are key pharmacophores in many small-molecule kinase inhibitors that target ATP-binding sites.

-

Scaffold for Molecular Diversity : The multiple halogenation sites allow for selective and sequential functionalization. For instance, after a Suzuki coupling at the iodine position, the chloro- or fluoro- groups could potentially be targeted for nucleophilic aromatic substitution under specific conditions, allowing for the generation of diverse compound libraries for screening.

-

Radiolabeling for PET Imaging : The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I). This makes the molecule and its downstream products valuable candidates for developing radiotracers for use in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging, enabling in-vivo tracking and diagnostic applications.[5]

Predicted Spectral Characteristics

-

¹H NMR : The proton NMR spectrum is expected to show two distinct aromatic regions. The 5-chloro-2-iodophenyl ring should display three proton signals, likely complex multiplets or doublets of doublets due to their coupling relationships. The 2,6-difluorophenyl ring should exhibit two signals: a triplet for the proton at the 4-position and a doublet (or multiplet) for the protons at the 3- and 5-positions. All signals would appear in the deshielded region of the spectrum (likely 7.0-8.0 ppm) due to the electron-withdrawing effects of the halogens and the carbonyl group.

-

¹³C NMR : The carbon NMR spectrum would show 13 distinct signals for the 13 carbon atoms, assuming free rotation. The carbonyl carbon (C=O) would be the most deshielded, appearing significantly downfield (typically >190 ppm).

-

IR Spectroscopy : The infrared spectrum would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a diaryl ketone. This peak is expected to appear in the range of 1650-1670 cm⁻¹. Other bands corresponding to C-Cl, C-F, C-I, and aromatic C-H and C=C stretching would also be present.

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the exact mass of 377.91200 (for C₁₃H₆³⁵ClF₂IO). The spectrum would also exhibit a characteristic isotopic pattern for the M+2 peak at approximately 33% the intensity of the molecular ion peak, which is indicative of the presence of one chlorine atom.

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed.

-

Hazard Statements :

-

Precautionary Measures :

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[7]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

References

- Ullmann condens

- (5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone - GlobalChemMall. GlobalChemMall. [Link]

- Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH.

- Ullmann reaction | PPTX - Slideshare. Slideshare. [Link]

- Ullmann Reaction - BYJU'S. BYJU'S. [Link]

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Benzophenone: a ubiquitous scaffold in medicinal chemistry - RSC Publishing. Royal Society of Chemistry. [Link]

- Synthesis and bioactivity investigation of benzophenone and its derivatives. Bioorganic & Medicinal Chemistry. [Link]

- Ullmann reaction - L.S.College, Muzaffarpur. L.S. College. [Link]

- Examples of benzophenone derivatives in the market and their uses - ResearchGate.

- Benzophenone: a ubiquitous scaffold in medicinal chemistry. - R Discovery. R Discovery. [Link]

- This compound - MySkinRecipes. MySkinRecipes. [Link]

- Spectral data of compound 5a-5m, 6a-6e. Organic Chemistry Frontiers. [Link]

- Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

- 2-iodobenzophenone (C13H9IO) - PubChemLite. PubChemLite. [Link]

- 2-Iodobenzophenone | C13H9IO | CID 2759359 - PubChem. PubChem. [Link]

- Elaboration of diaryl ketones into naphthalenes fused on two or four sides: a naphthoannul

- Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table - ResearchGate.

- Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Beilstein Journal of Organic Chemistry. [Link]

- Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. YouTube. [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound [myskinrecipes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. echemi.com [echemi.com]

- 9. achmem.com [achmem.com]

- 10. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | 915095-86-2 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of (5-chloro-2-iodophenyl)(2,6-difluorophenyl)methanone, a halogenated diarylketone of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into the molecule's chemical properties, provides a detailed, field-proven methodology for its synthesis via Friedel-Crafts acylation, outlines expected analytical characterization, and discusses its potential as a pivotal intermediate in the synthesis of complex pharmaceutical agents.

Introduction: A Key Building Block in Medicinal Chemistry

This compound, bearing the CAS number 869365-97-9, is a highly functionalized aromatic ketone. Its structure, featuring a unique substitution pattern of chloro, iodo, and difluoro groups, makes it a valuable precursor in the synthesis of intricate molecular architectures.[1][2][3][4] Diarylketone moieties are prevalent in a wide array of bioactive molecules and serve as crucial intermediates in the preparation of Active Pharmaceutical Ingredients (APIs).[5][6] The specific arrangement of halogens in this compound offers multiple reactive sites for further chemical transformations, such as cross-coupling reactions, thereby enabling the construction of diverse compound libraries for drug discovery programs.

Table 1: Chemical and Physical Properties [1][2][3][4]

| Property | Value |

| CAS Number | 869365-97-9 |

| Molecular Formula | C₁₃H₆ClF₂IO |

| Molecular Weight | 378.54 g/mol |

| IUPAC Name | (5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone |

| Canonical SMILES | O=C(C1=CC(Cl)=CC=C1I)C1=C(F)C=CC=C1F[4] |

| InChI Key | MVEWMRFXBCKZMY-UHFFFAOYSA-N[2][4] |

| Purity (Typical) | ≥98% |

| Appearance | White to off-white crystalline solid (expected) |

| Storage | Keep in a dark place, sealed in dry, 2-8°C[3] |

Strategic Synthesis: A Friedel-Crafts Acylation Approach

The most logical and industrially scalable synthetic route to this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with 5-chloro-2-iodobenzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to an aromatic ring.[7]

The overall synthetic pathway can be envisioned as a two-stage process: the preparation of the acylating agent, 5-chloro-2-iodobenzoyl chloride, from the corresponding carboxylic acid, followed by the Lewis acid-catalyzed acylation of 1,3-difluorobenzene.

Caption: Proposed two-stage synthesis of the target molecule.

Stage 1: Preparation of 5-Chloro-2-iodobenzoyl Chloride

The synthesis of the requisite acyl chloride is reliably achieved by treating 5-chloro-2-iodobenzoic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[6] The use of oxalyl chloride is often preferred in laboratory setting due to the formation of gaseous byproducts (CO and CO₂), which simplifies purification.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap, and a dropping funnel, suspend 5-chloro-2-iodobenzoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

-

Reagent Addition: Add a catalytic amount of DMF (e.g., a few drops). At 0 °C (ice bath), add oxalyl chloride (1.2-1.5 equivalents) dropwise via the dropping funnel.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the formation of a clear solution.

-

Work-up and Isolation: Upon completion, the solvent and excess oxalyl chloride are carefully removed under reduced pressure. The resulting crude 5-chloro-2-iodobenzoyl chloride is typically a yellow to brown oil or low-melting solid and can be used in the next step without further purification.[6]

Stage 2: Friedel-Crafts Acylation of 1,3-Difluorobenzene

The core of the synthesis is the Friedel-Crafts acylation. 1,3-Difluorobenzene is chosen as the substrate due to its higher reactivity compared to its 1,2- and 1,4-isomers in electrophilic aromatic substitution.[7] The two fluorine atoms are deactivating due to their inductive electron-withdrawing effect; however, they are ortho, para-directing via their resonance effect. Acylation is expected to occur at the 4-position, which is para to one fluorine and ortho to the other, and sterically accessible.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1-1.3 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Add 1,3-difluorobenzene (1.0-1.2 equivalents) to the cooled suspension.

-

Acylating Agent Addition: Dissolve the crude 5-chloro-2-iodobenzoyl chloride from Stage 1 in anhydrous DCM and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the final product as a crystalline solid.

Caption: Step-by-step workflow for the Friedel-Crafts acylation.

Analytical Characterization: A Spectroscopic Profile

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for the structural elucidation of such a molecule.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on both aromatic rings. The integration should correspond to the 6 aromatic protons. |

| ¹³C NMR | The carbon NMR spectrum will display a signal for the carbonyl carbon (approx. 180-195 ppm). Multiple signals will be present in the aromatic region, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns (C-F coupling). |

| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretch of a diaryl ketone is expected in the range of 1650-1680 cm⁻¹. Bands corresponding to C-Cl, C-I, and C-F stretching, as well as aromatic C-H and C=C stretching, will also be present. |

| Mass Spectrometry | The mass spectrum (e.g., ESI-MS) should show a molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight (378.54 g/mol ). The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable. |

| Purity (HPLC) | A high-purity sample (>98%) should exhibit a single major peak in the HPLC chromatogram under appropriate conditions (e.g., reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase). |

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a key pharmaceutical intermediate.[6] Its value lies in the strategic placement of its functional groups, which allows for the efficient construction of more complex drug candidates.

-

Scaffold for Further Elaboration: The diarylketone core provides a rigid scaffold that can be further modified. The ketone functionality can be reduced to a methylene group or a hydroxyl group, or it can serve as a handle for the introduction of other functionalities.

-

Precursor for Cross-Coupling Reactions: The iodo-substituent is particularly valuable as it readily participates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the facile introduction of a wide range of substituents at this position, a common strategy in modern medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series.

-

Potential Intermediate for SGLT-2 Inhibitors: While not definitively linked in the available literature to a specific drug, structurally similar diarylketones are known intermediates in the synthesis of sodium-glucose co-transporter 2 (SGLT-2) inhibitors, a class of drugs used to treat type 2 diabetes.[5] The (2-chloro-5-iodophenyl) moiety is a key component in the synthesis of empagliflozin, for example.[5] It is plausible that this compound could be a precursor for novel analogues in this or other drug classes.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules with potential therapeutic applications. The synthetic route via Friedel-Crafts acylation is a robust and scalable method for its preparation. The unique combination of reactive sites on this molecule makes it a valuable tool for medicinal chemists and drug development professionals seeking to create novel pharmaceutical agents. This guide provides the foundational knowledge necessary for the synthesis, characterization, and effective utilization of this key intermediate.

References

- Crysdot. (n.d.). This compound.

- GlobalChemMall. (n.d.). (5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone.

- Google Patents. (2014). US Patent 9,315,438 B2: Optically pure benzyl-4-chlorophenyl-C-glucoside derivatives and a process for preparing the same.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 869365-97-9 [sigmaaldrich.com]

- 3. achmem.com [achmem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. CN106699570A - Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone: Synthesis, Applications, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone is a halogenated diarylmethanone derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its strategic placement of chloro, iodo, and fluoro substituents offers multiple avenues for synthetic elaboration, making it a valuable intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, chemical properties, a detailed synthesis protocol, its significant role in the development of targeted therapeutics, and its analytical characterization.

The diarylmethanone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The specific compound discussed herein, by virtue of its structure, is positioned as a key intermediate for creating advanced pharmaceutical agents, most notably in the field of oncology and metabolic diseases.

Nomenclature and Chemical Properties

A clear and unambiguous identification of a chemical entity is paramount for research and development. This section provides the various synonyms, identifiers, and key chemical properties of this compound.

Synonyms and Alternative Names:

-

(5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone

-

Methanone, (5-chloro-2-iodophenyl)(2,6-difluorophenyl)-

-

QC-8170

-

SCHEMBL2509357

-

CTK8B8149

-

CS-M0274

-

KS-00000LJ2

-

ANW-59408

Chemical Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 869365-97-9 | [6] |

| Molecular Formula | C₁₃H₆ClF₂IO | |

| Molecular Weight | 378.54 g/mol | |

| IUPAC Name | This compound | [6] |

| Boiling Point | 433°C at 760 mmHg | |

| Purity | Typically ≥98% | |

| InChI Key | MVEWMRFXBCKZMY-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1=CC(=C(C(=C1)F)C(=O)C2=C(C=CC(=C2)Cl)I)F |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities, including halides.[2] This process involves the diazotization of an aniline precursor followed by displacement with an iodide salt, catalyzed by a copper(I) species.

The logical precursor for this synthesis is (2-amino-5-chlorophenyl)(2,6-difluorophenyl)methanone. The overall transformation is depicted below:

Caption: Synthesis of this compound via a Sandmeyer reaction.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including in-process checks and clear endpoints. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

(2-amino-5-chlorophenyl)(2,6-difluorophenyl)methanone

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium Iodide (KI)

-

Copper(I) Iodide (CuI)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Ice

Step 1: Diazotization of the Aniline Precursor

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend (2-amino-5-chlorophenyl)(2,6-difluorophenyl)methanone (1.0 equivalent) in a mixture of water and concentrated hydrochloric acid (3-4 equivalents).

-

Cool the suspension to 0-5 °C using an ice-salt bath. The formation of a fine slurry of the aniline hydrochloride salt is expected.

-

In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred aniline suspension, ensuring the temperature is maintained below 5 °C. The reaction is exothermic, and slow addition is critical to prevent the decomposition of the diazonium salt and the formation of phenol byproducts.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed by testing a drop of the solution with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

-

Expertise & Experience: The low temperature is crucial for the stability of the diazonium salt. Allowing the temperature to rise will lead to decomposition and significantly lower yields. The use of starch-iodide paper is a classic and reliable in-process control to ensure the diazotization reaction has gone to completion.

Step 2: Sandmeyer Iodination

-

Procedure:

-

In a separate, larger flask, prepare a solution of potassium iodide (1.5 equivalents) and a catalytic amount of copper(I) iodide (0.1 equivalents) in water. Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred potassium iodide solution.

-

Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the complete decomposition of the diazonium salt.

-

-

Trustworthiness: The reaction's endpoint is visually evident by the cessation of nitrogen gas evolution. The gentle heating at the end drives the reaction to completion, ensuring a robust and reliable conversion.

Step 3: Work-up and Purification

-

Procedure:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with saturated sodium thiosulfate solution (to remove any residual iodine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

-

-

Authoritative Grounding: The work-up procedure follows standard organic synthesis protocols designed to effectively isolate and purify the product from the reaction byproducts and reagents.

Applications in Drug Discovery and Development

This compound and its structural analogs are pivotal intermediates in the synthesis of modern pharmaceuticals. The presence of the iodo and chloro groups on one phenyl ring and the difluoro substitution on the other provides a platform for diverse chemical modifications and coupling reactions.

Key Intermediate for SGLT2 Inhibitors

A closely related analog, (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, is a documented key intermediate in the synthesis of Empagliflozin , a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[7][8] SGLT2 inhibitors represent a major class of antidiabetic drugs that reduce hyperglycemia by promoting the excretion of glucose in the urine.[7]

The synthesis of SGLT2 inhibitors often involves the coupling of a C-aryl glucoside moiety to a diarylmethane core. The diarylmethanone, such as the title compound or its analogs, serves as the precursor to this core structure. The synthetic strategy typically involves the reduction of the ketone to a methylene group, followed by further functionalization.

Sources

- 1. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of diarylmethyl amine derivatives with anti-ulcerative colitis activity via inhibiting inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. US20170240520A1 - Process for preparing sglt2 inhibitors and intermediates thereof - Google Patents [patents.google.com]

- 8. US9834533B2 - Process for preparing SGLT2 inhibitors and intermediates thereof - Google Patents [patents.google.com]

Technical Guide: The Hypothesized Mechanism of Action of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone as a Kv1.3 Potassium Channel Inhibitor

Abstract

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone is a halogenated diarylmethanone for which no direct biological mechanism of action has been formally published. However, based on its structural class, this guide posits its primary mechanism of action as the inhibition of the voltage-gated potassium channel Kv1.3. The Kv1.3 channel is a validated therapeutic target for a range of T-cell-mediated autoimmune diseases and other inflammatory conditions[1][2][3][4]. This document provides an in-depth exploration of this hypothesized mechanism, detailing the role of Kv1.3 in immune cell function, the molecular interactions of channel blockade, and the downstream cellular and physiological consequences. Furthermore, it outlines the standard experimental workflows and protocols required to validate this hypothesis for the specified compound.

Introduction: The Kv1.3 Channel as a Therapeutic Target

The voltage-gated potassium channel Kv1.3 (also known as KCNA3) is a crucial regulator of the membrane potential in various cell types, including key players in the immune system[5][6]. It is highly expressed in effector memory T (TEM) cells, a subset of T lymphocytes implicated in the pathogenesis of numerous autoimmune disorders like rheumatoid arthritis, multiple sclerosis, and type 1 diabetes[1][3][7].

In TEM cells, repeated stimulation by autoantigens leads to a significant upregulation of Kv1.3 channels[7]. Upon T-cell receptor activation, these channels open, allowing K+ ions to flow out of the cell. This efflux hyperpolarizes the cell membrane, which creates a powerful electrochemical gradient that sustains the influx of Ca2+ through calcium release-activated calcium (CRAC) channels[5]. This sustained calcium signaling is essential for the downstream activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), leading to cytokine production, proliferation, and the execution of inflammatory functions[5].

Due to their critical role in TEM cell activation, selective Kv1.3 inhibitors are a promising therapeutic strategy. By blocking Kv1.3, these compounds can preferentially suppress the activity of pathogenic TEM cells while largely sparing other T-cell subsets (like naïve and central memory T cells), which rely on a different potassium channel, KCa3.1, for their activation[2][8]. This selectivity offers the potential for potent immunomodulation without the broad immunosuppression associated with conventional therapies[3]. Small molecules with a diarylmethanone core are a known class of Kv1.3 inhibitors, providing a strong rationale for investigating this compound within this context.

Core Mechanism of Action: Selective Kv1.3 Channel Blockade

The proposed mechanism centers on the direct, state-dependent blockade of the Kv1.3 channel pore by this compound.

Molecular Interaction and State Dependence

Small-molecule inhibitors of Kv1.3 typically act as open-channel blockers[5]. This means they enter the channel pore from the intracellular side when the channel is in its open conformation, which occurs during membrane depolarization. The inhibitor then physically occludes the pore, preventing the efflux of potassium ions.

Many inhibitors also exhibit use-dependence, where the degree of block increases with the frequency of channel opening[5]. This is a therapeutically advantageous property, as it means the inhibitor will be most active on chronically activated cells, such as the autoantigen-specific TEM cells that drive autoimmune disease. The proposed mechanism for this compound follows this model.

Downstream Cellular Cascade

The inhibition of K+ efflux by the compound initiates a cascade of events within the T cell:

-

Membrane Depolarization: The blockade of Kv1.3 prevents the cell from effectively repolarizing its membrane potential.

-

Reduced Ca2+ Influx: The depolarized state weakens the electrochemical driving force for Ca2+ entry through CRAC channels[5].

-

Suppression of Ca2+-Calcineurin Signaling: The diminished intracellular Ca2+ signal leads to reduced activation of the phosphatase calcineurin.

-

Inhibition of NFAT Activation: Calcineurin is responsible for dephosphorylating NFAT, allowing it to translocate to the nucleus. Reduced calcineurin activity prevents NFAT activation.

-

Decreased Cytokine Production & Proliferation: With NFAT inactive, the transcription of key pro-inflammatory cytokine genes (e.g., IL-2, IFN-γ) is suppressed, and the cell cycle is arrested, halting the proliferation of pathogenic TEM cells[1][2][9].

This entire signaling pathway is visualized in the diagram below.

Caption: Proposed signaling pathway of T-cell activation and its inhibition.

Experimental Validation Workflow

To validate the hypothesis that this compound is a selective Kv1.3 inhibitor, a tiered experimental approach is necessary.

Caption: Tiered workflow for validating the mechanism of action.

Tier 1: Electrophysiological Characterization

The primary and most direct method to assess channel inhibition is patch-clamp electrophysiology.

Objective: To determine the potency (IC50) and selectivity of the compound on Kv1.3 and other relevant ion channels.

Protocol: Whole-Cell Patch-Clamp Assay

-

Cell Preparation: Use a stable cell line (e.g., HEK293 or Ltk-) recombinantly expressing human Kv1.3 channels. For selectivity profiling, use cell lines expressing other channels (e.g., Kv1.1, Kv1.5, KCa3.1).

-

Electrode and Solutions:

-

Internal (Pipette) Solution (in mM): 145 KF, 10 HEPES, 10 BAPTA, 2 MgCl2; pH 7.2.

-

External (Bath) Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4.

-

-

Recording:

-

Establish a whole-cell gigaseal on a single cell.

-

Hold the membrane potential at -80 mV.

-

Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms) every 15 seconds.

-

-

Compound Application:

-

After establishing a stable baseline current, perfuse the bath with increasing concentrations of this compound (e.g., 1 nM to 10 µM).

-

Allow the blocking effect to reach steady-state at each concentration.

-

-

Data Analysis:

-

Measure the peak current amplitude at each concentration.

-

Normalize the data to the baseline current and plot the concentration-response curve.

-

Fit the curve using the Hill equation to determine the IC50 value.

-

Expected Data & Interpretation:

A potent Kv1.3 inhibitor will show a low nanomolar IC50 value. Selectivity is determined by comparing the IC50 for Kv1.3 to its IC50 on other channels. A desirable profile would show at least 100-fold selectivity for Kv1.3 over other channels like Kv1.1 (to avoid neurotoxicity) and Kv1.5 (to avoid cardiotoxicity)[6].

| Parameter | Example Kv1.3 Inhibitor (PAP-1)[10] | Target Value for Test Compound |

| Kv1.3 IC50 | 2 nM | < 50 nM |

| Kv1.1 IC50 | > 2 µM | > 100-fold vs. Kv1.3 |

| Kv1.5 IC50 | > 10 µM | > 100-fold vs. Kv1.3 |

| KCa3.1 IC50 | > 10 µM | > 100-fold vs. Kv1.3 |

Tier 2: T-Cell Functional Assays

These assays confirm that channel blockade translates into the desired immunomodulatory effect at the cellular level.

Objective: To measure the compound's ability to inhibit T-cell proliferation and cytokine production.

Protocol: T-Cell Proliferation Assay (CFSE-based)

-

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Labeling: Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol. CFSE is a fluorescent dye that is diluted with each cell division.

-

Culture and Stimulation:

-

Plate the CFSE-labeled cells in a 96-well plate.

-

Add serial dilutions of this compound.

-

Stimulate the cells with an activating agent (e.g., anti-CD3 antibody or phytohemagglutinin (PHA)) to induce proliferation. Include unstimulated (negative) and stimulated (positive, vehicle control) wells.

-

-

Incubation: Incubate the cells for 3-5 days at 37°C, 5% CO2.

-

Analysis:

-

Harvest the cells and analyze by flow cytometry.

-

Gate on the lymphocyte population (e.g., CD3+ cells).

-

Measure the dilution of CFSE fluorescence. Proliferating cells will show reduced fluorescence intensity.

-

Quantify the percentage of divided cells in each condition to determine the EC50 for proliferation inhibition.

-

Protocol: Cytokine Production Assay (ELISA)

-

Cell Culture: Set up the cell culture as described in the proliferation assay (steps 1 and 3), but without CFSE labeling.

-

Supernatant Collection: After 48-72 hours of incubation, centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the concentration of key cytokines (e.g., IL-2 and IFN-γ) in the supernatant, following the manufacturer's instructions.

-

Data Analysis: Plot cytokine concentration against compound concentration to determine the EC50 for cytokine inhibition.

Therapeutic Implications and Future Directions

If validated, this compound would represent a promising small-molecule candidate for treating TEM-mediated autoimmune diseases[11][12]. Its efficacy could be tested in preclinical animal models of conditions such as rheumatoid arthritis (collagen-induced arthritis model) or multiple sclerosis (experimental autoimmune encephalomyelitis model)[1][3].

Further research would involve optimizing its pharmacokinetic and safety profiles to develop a clinically viable drug. This includes assessing its metabolic stability, oral bioavailability, and potential for off-target effects. The presence of iodine in the molecule also offers the potential for use as a research tool in radiolabeling and imaging studies.

Conclusion

While direct biological data for this compound is not yet available, its chemical structure strongly suggests a mechanism of action involving the inhibition of the Kv1.3 potassium channel. This mechanism provides a clear and compelling rationale for its potential as a selective immunomodulator. The experimental workflows detailed in this guide provide a robust framework for formally testing this hypothesis and characterizing the compound's activity from the molecular to the cellular level. Successful validation would position this compound as a valuable lead for the development of novel therapies for autoimmune disorders.

References

- Beeton, C., et al. (2006). Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases. Proceedings of the National Academy of Sciences, 103(46), 17414-17419. [Link]

- Gimenez-Gomez, P., et al. (2021). Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases. PubMed Central. [Link]

- Beeton, C., et al. (2006). Kv1.

- Anonymous. (2024). What are Kv1.3 blockers and how do they work? Vertex AI Search.

- Vallejo-Gracia, A., et al. (2013). Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases. MDPI. [Link]

- Beeton, C., et al. (2006). (PDF) Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases.

- Panyi, G., et al. (2013). State-dependent blocking mechanism of Kv1.3 channels by the antimycobacterial drug clofazimine. PMC - NIH. [Link]

- Chen, Y. J., et al. (2017). Inhibition of the potassium channel Kv1.3 reduces infarction and inflammation in ischemic stroke. PubMed Central. [Link]

- Perez-Verdaguer, M., et al. (2020). Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges. Wiley Online Library. [Link]

- GlobalChemMall. (5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone. GlobalChemMall. [Link]

- Friedrich, M., et al. (2020). Suppressing Kv1.

- Beeton, C., et al. (2005). Targeting Effector Memory T Cells with a Selective Peptide Inhibitor of Kv1.3 Channels for Therapy of Autoimmune Diseases. PubMed Central. [Link]

- Lam, J., et al. (2013). Human NK cells express functional Kv1.3 and KCa3.1.

- Crysdot. This compound. Crysdot. [Link]

- Rangaraju, S., et al. (2019). Kv1.

- Rauer, H., et al. (1998). Immunosuppressive effects of a Kv1.3 inhibitor. PubMed. [Link]

- Beeton, C., et al. (2006). Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases. University of California. [Link]

Sources

- 1. [PDF] Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases | Semantic Scholar [semanticscholar.org]

- 2. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. State‐dependent blocking mechanism of Kv1.3 channels by the antimycobacterial drug clofazimine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases [mdpi.com]

- 8. Targeting Effector Memory T Cells with a Selective Peptide Inhibitor of Kv1.3 Channels for Therapy of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunosuppressive effects of a Kv1.3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What are Kv1.3 blockers and how do they work? [synapse.patsnap.com]

- 12. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzophenone Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of drug discovery, certain chemical scaffolds consistently emerge as templates for biologically active molecules. The benzophenone framework, characterized by a central carbonyl group bridging two phenyl rings, is a prime example of such a "privileged structure."[1][2] Naturally occurring and synthetic benzophenones have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] This inherent bioactivity makes the benzophenone core a compelling starting point for the design of novel therapeutic agents.

This technical guide delves into the specific, yet largely unexplored, potential of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone . While direct biological data for this compound is not extensively published, its structural features—a highly halogenated diarylketone—place it within a chemical space of significant interest for oncological and immunological research. This document will, therefore, provide a comprehensive analysis of its chemical characteristics, extrapolate its potential biological activities based on structurally related compounds, and propose a robust experimental framework for its systematic evaluation.

Molecular Profile and Rationale for Investigation

The structure of this compound is notable for its dense halogenation pattern. The presence of chloro, iodo, and difluoro substituents is not incidental and likely imparts unique physicochemical and biological properties.

| Property | Value | Source |

| Molecular Formula | C13H6ClF2IO | [5][6][7] |

| Molecular Weight | 378.54 g/mol | [5][6][7] |

| CAS Number | 869365-97-9 | [6][7] |

| Canonical SMILES | C1=CC(=C(C(=C1)F)C(=O)C2=C(C=CC(=C2)Cl)I)F | [5] |

| InChI Key | MVEWMRFXBCKZMY-UHFFFAOYSA-N | [6] |

The rationale for investigating this particular molecule is threefold:

-

The Benzophenone Core: As established, this scaffold is a wellspring of bioactive compounds.[1][3][4]

-

Halogenation: The introduction of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. They can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. Halogenated chalcones and other diaryl compounds have shown significant cytotoxic activity against cancer cell lines.[8]

-

The 2,6-Difluorophenyl Moiety: This specific substitution pattern is found in other pharmacologically active molecules and can influence binding affinity and selectivity.

Hypothesized Biological Activity: An Evidence-Based Extrapolation

Given the absence of direct studies, we can hypothesize the potential biological activities of this compound by examining related structures.

Anticancer Potential

The most promising avenue of investigation for this compound is in oncology. Numerous studies have highlighted the anticancer effects of halogenated diarylketones and related chalcones.[8][9]

-

Cytotoxicity in Cancer Cell Lines: The primary hypothesis is that this compound will exhibit cytotoxic effects against various cancer cell lines, particularly those known to be sensitive to halogenated small molecules, such as breast, colon, and lung cancer lines.[8]

-

Induction of Apoptosis: A common mechanism for anticancer compounds is the induction of programmed cell death. It is plausible that this molecule could trigger apoptotic pathways.

-

Enzyme Inhibition: Benzophenone derivatives have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation.[10] Potential targets could include kinases, which are often dysregulated in cancer.

Anti-inflammatory Activity

The benzophenone scaffold is also associated with anti-inflammatory properties.[1] The 2,6-difluorophenyl group, in particular, is a component of the non-steroidal anti-inflammatory drug (NSAID) diflunisal, although the overall structure is different.[11]

-

Inhibition of Inflammatory Mediators: A potential mechanism of action could involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX) or the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).[1]

Proposed Experimental Workflow for Biological Evaluation

To systematically investigate the biological activity of this compound, a tiered approach is recommended. The following experimental protocols are designed to first screen for general activity and then to elucidate the mechanism of action.

Caption: A tiered experimental workflow for evaluating the biological activity of this compound.

Detailed Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in appropriate cell culture medium.

-

Treat the cells with varying concentrations of the compound and a vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by non-linear regression analysis.

-

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Objective: To determine if the compound induces apoptosis in cancer cells.

-

Methodology:

-

Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

3. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

-

Objective: To assess the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

-

Methodology:

-

Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

-

Pre-treat the cells with various concentrations of the compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Structure-Activity Relationship (SAR) Considerations and Future Directions

Should this compound demonstrate promising biological activity, a systematic SAR study would be the logical next step.

Caption: A logical framework for a Structure-Activity Relationship (SAR) study.

Future research should focus on synthesizing analogs with modifications to both aromatic rings to probe the key structural determinants of activity. For instance, altering the position and nature of the halogen substituents could fine-tune the compound's potency and selectivity.

Conclusion

While this compound is a relatively understudied compound, its chemical architecture, rooted in the versatile benzophenone scaffold and adorned with multiple halogen atoms, marks it as a molecule of considerable interest for drug discovery. The proposed experimental workflows provide a clear path to systematically evaluate its hypothesized anticancer and anti-inflammatory activities. The insights gained from such studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to a broader understanding of the structure-activity relationships of halogenated diarylketones.

References

- Surana, K., Chaudhary, B., Diwaker, M., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(11), 1829-1853. [Link]

- El-Sayed, N. N. E., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Scientific Reports, 11(1), 23832. [Link]

- Wang, Y., et al. (2009). Synthesis and anticancer activity of 2-alkylaminomethyl-5-diaryl-methylenecyclopentanone hydrochlorides and related compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1098-1105. [Link]

- El-Seedi, H. R., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Medicinal Chemistry, 14(9), 1646-1681. [Link]

- Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(29), 20959-20967. [Link]

- Liu, Q., et al. (2012). Synthesis and evaluation of benzophenone O-glycosides as α-glucosidase inhibitors. Archiv der Pharmazie, 345(10), 771-783. [Link]

- Crysdot. (n.d.). This compound.

- Hannah, D. R. (1980). Chemical and Pharmacological Properties of Diflunisal. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 1(2), 94-103. [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. achmem.com [achmem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. echemi.com [echemi.com]

- 8. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of 2-alkylaminomethyl-5-diaryl-methylenecyclopentanone hydrochlorides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of benzophenone O-glycosides as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone is a diarylmethanone compound with potential therapeutic applications. While its specific biological targets have not been extensively characterized in publicly available literature, its structural features suggest a high probability of interaction with various enzyme and receptor families. This guide provides a comprehensive analysis of the plausible therapeutic targets of this compound, leveraging in silico prediction methodologies and outlining detailed experimental protocols for target validation. By synthesizing computational predictions with established biochemical and cell-based assay principles, this document serves as a technical roadmap for researchers seeking to elucidate the mechanism of action and therapeutic potential of this and structurally related molecules.

Introduction: The Therapeutic Potential of the Diaryl-methanone Scaffold

The diarylmethanone (or benzophenone) core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. The versatility of this structural motif lies in its ability to present aryl substituents in a defined three-dimensional orientation, facilitating interactions with the binding pockets of various proteins. The specific substitution pattern on the phenyl rings plays a critical role in determining the target affinity and selectivity.

The subject of this guide, this compound, possesses a unique combination of substituents:

-

A 5-chloro-2-iodophenyl ring: The halogen atoms, particularly the bulky iodine, can participate in halogen bonding and other non-covalent interactions, potentially conferring high affinity for specific protein targets.

-

A 2,6-difluorophenyl ring: The fluorine atoms can modulate the electronic properties of the ring and influence the compound's conformation, impacting its binding characteristics and metabolic stability.

Given the established precedent of diarylmethanones as bioactive molecules, a systematic investigation into the potential targets of this compound is warranted.

In Silico Target Prediction: A Data-Driven Approach to Hypothesis Generation

In the absence of direct experimental data, in silico target prediction tools offer a powerful and efficient means to generate hypotheses about the potential biological targets of a small molecule. These methods utilize algorithms that compare the structural and physicochemical properties of a query compound to large databases of known ligand-protein interactions.

For this guide, we utilized the SwissTargetPrediction server, a well-established and freely accessible tool for predicting the protein targets of small molecules[1][2][3][4]. The canonical SMILES (Simplified Molecular Input Line Entry System) for this compound, O=C(C1=CC(Cl)=CC=C1I)C1=C(F)C=CC=C1F[5], was submitted to the server for analysis.

Predicted Target Classes

The in silico analysis revealed a high probability of interaction with several key protein families, with the most prominent being:

-

Kinases: A significant number of the predicted targets belong to the protein kinase family. This is consistent with the known activity of many diaryl- and aryl-heteroaryl ketones as kinase inhibitors.

-

G-Protein Coupled Receptors (GPCRs): Several GPCRs were identified as potential targets, suggesting that the compound may modulate cell signaling pathways mediated by this large and diverse receptor family.

-

Enzymes (Other than Kinases): The prediction also highlighted other enzyme classes, including proteases and enzymes involved in metabolic pathways.

Prioritization of Predicted Targets

Based on the prediction scores and the known pharmacology of structurally related compounds, the following target classes are prioritized for experimental validation:

-

Protein Kinases: The high number and probability scores for kinase targets make this family a primary focus. Given the role of kinases in a multitude of cellular processes, including cell growth, differentiation, and apoptosis, kinase inhibitors are a major class of therapeutic agents, particularly in oncology.

-

GPCRs: The predicted interactions with GPCRs warrant further investigation, as these receptors are implicated in a wide range of physiological and pathological processes.

-

Other Enzymes: While less prominent in the prediction results, the potential for interaction with other enzymes should not be disregarded and may represent novel therapeutic opportunities.

The following sections will provide detailed experimental workflows for validating the interaction of this compound with these prioritized target classes.

Experimental Validation of Potential Therapeutic Targets

The validation of in silico predictions through rigorous experimental testing is a critical step in the drug discovery process. This section outlines detailed protocols for assessing the activity of this compound against the prioritized target classes.

Protein Kinase Inhibition Assays

The primary method for validating kinase inhibition is the in vitro kinase assay. This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

This protocol describes a common and robust method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Principle: The assay relies on a proprietary reagent that converts ADP to ATP, which then drives a luciferase-catalyzed reaction that produces light. The luminescent signal is inversely proportional to the kinase activity.

Materials:

-

Purified recombinant kinase of interest

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP)

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (or equivalent)

-

White, opaque 96- or 384-well plates

Protocol:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination.

-

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

-

Add 2.5 µL of the purified kinase to each well and incubate for 10 minutes at room temperature to allow for compound-kinase binding.

-

Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of the peptide substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

-

Diagram of Kinase Inhibition Assay Workflow:

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

G-Protein Coupled Receptor (GPCR) Binding Assays

To validate the predicted interactions with GPCRs, radioligand binding assays are the gold standard. These assays measure the ability of a compound to displace a known radiolabeled ligand from its receptor.

Principle: This assay quantifies the affinity of a test compound for a GPCR by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Materials:

-

Cell membranes expressing the GPCR of interest

-

Radiolabeled ligand (e.g., [3H]- or [125I]-labeled)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM EDTA)

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes from cells overexpressing the GPCR of interest. The protein concentration of the membrane preparation should be determined using a standard protein assay (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Cell membranes + radioligand + assay buffer

-

Non-specific Binding: Cell membranes + radioligand + non-specific binding control

-

Competition: Cell membranes + radioligand + serial dilutions of this compound

-

-

-

Incubation:

-

Incubate the plate at room temperature or 37°C for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition curve to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]

-

Diagram of GPCR Radioligand Binding Assay Workflow:

Caption: Workflow for the MTT cell viability assay.

Data Interpretation and Future Directions

The experimental data generated from the assays described above will provide critical insights into the therapeutic potential of this compound.

-

Potent and selective kinase inhibition would suggest further development as an anti-cancer or anti-inflammatory agent, depending on the specific kinase target.

-

High-affinity binding to a specific GPCR would open avenues for its investigation in a wide range of diseases, from neurological disorders to metabolic diseases.

-

Significant cytotoxicity in cancer cell lines would corroborate any observed kinase inhibition and provide a strong rationale for its development as an anti-neoplastic drug.

Should the initial screening assays yield promising results, further studies would be warranted, including:

-

Lead Optimization: Synthesis and testing of analogs to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the downstream signaling pathways affected by the compound.

-

In Vivo Efficacy Studies: Evaluation of the compound's therapeutic effect in animal models of relevant diseases.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. While its specific biological targets remain to be definitively identified, this guide provides a clear and structured approach for their discovery and validation. By combining the predictive power of in silico methods with the rigor of experimental pharmacology, researchers can efficiently and effectively unlock the therapeutic potential of this and other novel chemical entities.

References

- This compound - Achmem. (n.d.).

- SwissTargetPrediction - SIB Swiss Institute of Bioinformatics. (n.d.).

- Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W361. [Link]

- SwissTargetPrediction - bio.tools. (n.d.).

- Gfeller, D., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.).

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).

- In vitro NLK Kinase Assay - PMC. (n.d.).

- GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (n.d.).

- Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 261–276. [Link]

Sources

- 1. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 2. academic.oup.com [academic.oup.com]

- 3. bio.tools [bio.tools]

- 4. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]